![molecular formula C18H20N2O2 B14269795 Phenyl [4-(piperidin-1-yl)phenyl]carbamate CAS No. 139649-86-8](/img/structure/B14269795.png)
Phenyl [4-(piperidin-1-yl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl [4-(piperidin-1-yl)phenyl]carbamate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a phenyl group attached to a piperidine ring, which is further connected to another phenyl group through a carbamate linkage. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and other fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [4-(piperidin-1-yl)phenyl]carbamate typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of 4-(piperidin-1-yl)phenylamine. This can be achieved by reacting 4-bromonitrobenzene with piperidine under reflux conditions, followed by reduction of the nitro group to an amine using hydrogenation or a suitable reducing agent like palladium on carbon (Pd/C).
-
Carbamate Formation: : The amine intermediate is then reacted with phenyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems ensures consistent quality and high yield.
化学反应分析
Types of Reactions
Phenyl [4-(piperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C, converting the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction can produce amines.
科学研究应用
Phenyl [4-(piperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator, aiding in the study of biochemical pathways.
-
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
-
Industry: : Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which Phenyl [4-(piperidin-1-yl)phenyl]carbamate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular processes. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of the target, enhancing its binding affinity and specificity.
相似化合物的比较
Phenyl [4-(piperidin-1-yl)phenyl]carbamate can be compared with other carbamate derivatives, such as:
-
Phenyl [4-(morpholin-4-yl)phenyl]carbamate: : Similar in structure but contains a morpholine ring instead of a piperidine ring. This difference can affect its binding properties and biological activity.
-
Phenyl [4-(pyrrolidin-1-yl)phenyl]carbamate: : Features a pyrrolidine ring, which may alter its pharmacokinetic and pharmacodynamic profiles compared to the piperidine derivative.
-
Phenyl [4-(piperazin-1-yl)phenyl]carbamate: : Contains a piperazine ring, potentially offering different therapeutic benefits and side effect profiles.
The uniqueness of this compound lies in its specific interactions with biological targets, which can be fine-tuned by modifying its structure.
属性
CAS 编号 |
139649-86-8 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
phenyl N-(4-piperidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-17-7-3-1-4-8-17)19-15-9-11-16(12-10-15)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |
InChI 键 |
SAMWMGRVHJGCPO-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


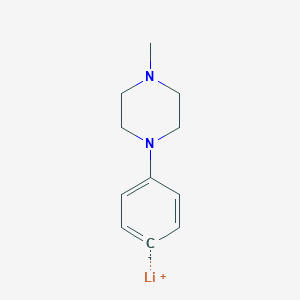
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
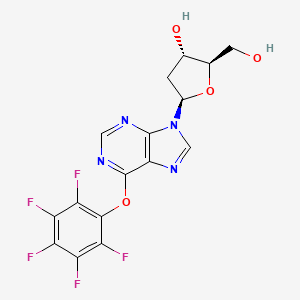
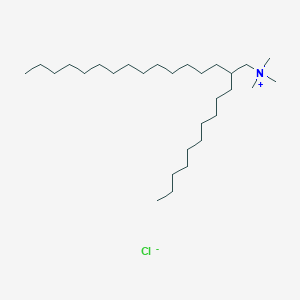
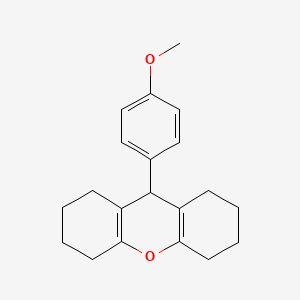
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
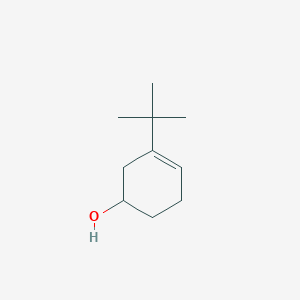
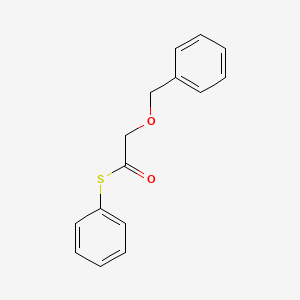
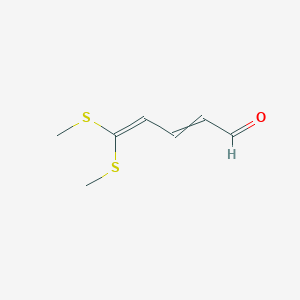
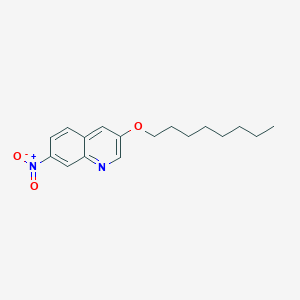
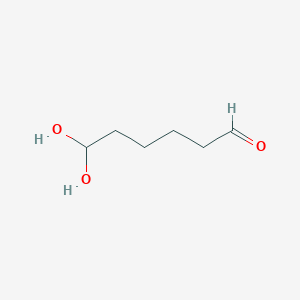
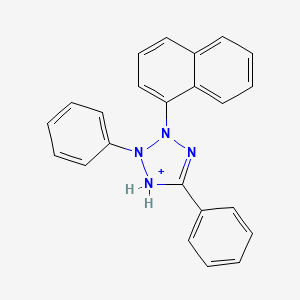
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
